Product packaging for (5S)-1-Azabicyclo[3.1.0]hexane(Cat. No.:)

(5S)-1-Azabicyclo[3.1.0]hexane

Cat. No.: B13551479
M. Wt: 83.13 g/mol
InChI Key: QRDSDKAGXMWBID-ZBHICJROSA-N
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Description

(5S)-1-Azabicyclo[3.1.0]hexane is a conformationally constrained nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This structure features a pyrrolidine ring fused with a cyclopropane ring, creating a rigid, three-dimensional framework that serves as a valuable building block for drug discovery. The azabicyclo[3.1.0]hexane core is a key structural motif found in various pharmacologically active compounds. Its rigidity makes it an excellent isostere for piperidine and other saturated heterocycles, often used to improve a molecule's potency, metabolic stability, and selectivity . Research into this and related scaffolds has demonstrated a broad spectrum of biological activities, including potential as an opioid receptor antagonist , a ketohexokinase (KHK) inhibitor for treating non-alcoholic fatty liver disease (NAFLD) , a muscarinic receptor antagonist , and a T-type calcium channel inhibitor . Furthermore, this structural class has been investigated for antitumor , antiviral , antibacterial , and anti-neuropsychiatric applications . The synthesis of this enantiomerically pure scaffold, such as the (5S)-isomer, is a recognized challenge in synthetic organic chemistry, with several methodologies developed to achieve it . Its incorporation into molecular structures can significantly alter physicochemical properties and is a powerful strategy in the design of novel therapeutic agents. This product is intended for research and development purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B13551479 (5S)-1-Azabicyclo[3.1.0]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(5S)-1-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H9N/c1-2-5-4-6(5)3-1/h5H,1-4H2/t5-,6?/m0/s1

InChI Key

QRDSDKAGXMWBID-ZBHICJROSA-N

Isomeric SMILES

C1C[C@H]2CN2C1

Canonical SMILES

C1CC2CN2C1

Origin of Product

United States

Sophisticated Synthetic Methodologies for 5s 1 Azabicyclo 3.1.0 Hexane and Its Structural Analogues

Asymmetric and Stereoselective Synthesis Approaches

The demand for enantiomerically pure compounds has driven the development of numerous asymmetric and stereoselective methods to access the azabicyclo[3.1.0]hexane core. These strategies aim to control the three-dimensional arrangement of atoms, which is crucial for biological activity.

Chiral Auxiliary-Mediated and Asymmetric Catalysis Strategies

Chiral auxiliaries and asymmetric catalysis represent cornerstone strategies for inducing stereoselectivity. In one approach, optically active starting materials, such as glutamic acid, can be used to construct the chiral bicyclic system. For instance, the asymmetric synthesis of (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been achieved from glutamic acid through a sequence involving amino protection, DMAP-catalyzed cyclization, reduction-dehydration, an asymmetric Simmons-Smith reaction, and hydrolysis. sioc-journal.cn

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is a highly efficient method. For example, a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, utilizing a chiral Ph-Phosferrox ligand, produces complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereocenters in excellent yields and high enantioselectivities (97% to >99% ee). researchgate.net Similarly, palladium catalysis combined with chiral ligands like SPRIX has enabled the enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes. doi.org A one-pot process involving organocatalytic allylic substitution followed by a Pd(II)/Pd(IV)-SPRIX-mediated oxidative cyclization of 1,6-enynes yields the desired bicyclic products in up to 92% yield and 90% enantiomeric excess. doi.org

Dirhodium(II)-Catalyzed Cyclopropanation Reactions for Stereochemical Control

Dirhodium(II) catalysts are exceptionally effective for the cyclopropanation of alkenes with diazo compounds, offering a direct route to the bicyclo[3.1.0]hexane system. uni-regensburg.de A key challenge has been the efficiency of these catalysts with simple acceptor carbenes like those from ethyl diazoacetate. However, recent studies have shown that dirhodium(II) catalyst loadings as low as 0.005 mol% can be effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole. nih.govacs.orgpku.edu.cn

Crucially, the stereochemical outcome of the cyclopropanation (exo vs. endo) can be controlled by the choice of catalyst and subsequent reaction conditions. nih.govacs.org For example, using specific dirhodium(II) catalysts allows for the highly diastereoselective formation of either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govpku.edu.cn Telescoped reaction sequences have been developed to produce either isomer on a gram scale without the need for chromatographic purification, highlighting the practical utility of this method for creating valuable pharmaceutical intermediates. nih.govacs.org

Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
CatalystCatalyst Loading (mol%)ProductStereoselectivityReference
Rh₂(esp)₂0.005exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylateHigh (Controllable) nih.govacs.org
Rh₂(OAc)₄1-7exo/endo mixtureVariable nih.govacs.org

Palladium(0)-Catalyzed Cyclopropanation via Unusual Allenene Intermediates

Palladium(0)-catalyzed reactions provide powerful and versatile methods for constructing the azabicyclo[3.1.0]hexane skeleton. One notable strategy involves the stereoselective cyclization of allenenes (compounds containing both allene (B1206475) and alkene moieties). nih.gov The reaction of an N-(1-alkyl-2,3-butadienyl)-N-allylsulfonamide with a catalytic amount of Pd₂(dba)₃·CHCl₃ in the presence of allyl methyl carbonate leads to the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework. nih.gov This transformation is distinct from other palladium-catalyzed reactions of the same starting material, which can lead to different products, showcasing the divergent potential of these intermediates. nih.gov

Another palladium-catalyzed approach involves the cyclopropanation of maleimides with N-tosylhydrazones. rsc.orgrsc.org This method yields a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with high diastereoselectivity. rsc.orgrsc.orgresearchgate.net The reaction can be performed on a gram scale, and the major diastereoisomers are readily isolated, providing a practical route to valuable compounds such as the mu opioid receptor antagonist CP-866,087. rsc.org

Advanced Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular reactions are highly effective for constructing bicyclic systems due to favorable entropic factors. A fundamental approach is the base-induced intramolecular S_N2 reaction of 2-(bromomethyl)pyrrolidine, which efficiently yields the parent 1-azabicyclo[3.1.0]hexane. jst.go.jp

Ring-closing metathesis (RCM) has emerged as a powerful tool for synthesizing various azabicyclic structures. nih.govnih.govresearchgate.net This strategy typically involves the cyclization of a diene or enyne precursor using a ruthenium catalyst, such as Grubbs' catalyst. For example, azabicyclic lactams can be synthesized in five steps from a commercial aldehyde, with the key steps being the alkylation of (S)-5-allylpyrrolidin-2-one followed by RCM to form the second ring. nih.gov

Other advanced intramolecular cyclizations include base-promoted additions and iodine-mediated domino reactions. mdpi.comresearchgate.net A base-promoted intramolecular addition of vinyl cyclopropanecarboxamides can deliver conformationally restricted, highly substituted aza[3.1.0]bicycles. mdpi.comresearchgate.net Additionally, iodine-mediated cyclization of N-allyl enamines can be controlled to produce 3-azabicyclo[3.1.0]hex-2-enes. researchgate.net

Multicomponent Reaction Protocols for Expedited Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. acs.org A novel three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water has been developed for the synthesis of highly substituted 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org This method is environmentally friendly, proceeding in high yields without a catalyst or organic solvents. acs.orgresearchgate.net

Another powerful MCR approach is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with dipolarophiles like cyclopropenes. mdpi.combeilstein-journals.orgacs.org One-pot, three-component reactions of isatins, α-amino acids, and cyclopropenes yield functionalized 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles in good yields. acs.org These reactions demonstrate broad substrate tolerance and allow for the facile construction of diverse and complex molecular architectures. mdpi.comnih.gov

Table 2: Three-Component Synthesis of 1-Azabicyclo[3.1.0]hexenes
Aryl AldehydeYield (%)Reaction ConditionsReference
Benzaldehyde79Water, Reflux acs.org
4-Bromobenzaldehyde90
2,4-Dichlorobenzaldehyde93
4-Methoxybenzaldehyde92

Convergent and Divergent Synthetic Routes to Azabicyclo[3.1.0]hexane Frameworks

Convergent and divergent syntheses represent sophisticated strategies for the efficient production of chemical libraries. A convergent synthesis involves the preparation of fragments of the target molecule followed by their assembly, while a divergent synthesis allows for the creation of multiple different structures from a single starting material or intermediate by varying reaction conditions.

A prime example of divergent synthesis is the palladium(0)-catalyzed cyclization of allenenes. nih.gov Depending on the specific palladium catalyst system and additives used, the same allenene precursor can be selectively converted into either a 2,3-cis-pyrrolidine or a 3-azabicyclo[3.1.0]hexane framework. nih.gov Another instance involves the reaction of silyl-protected enoldiazoacetates with nitrile oxides. nih.gov Depending on the electronic nature of the substituents on the nitrile oxide, the reaction can be directed to form either 5-arylaminofuran-2(3H)-ones or 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates. nih.gov Catalyst control has also been demonstrated to achieve divergent outcomes in the reaction of bicyclo[1.1.0]butanes with vinyl azides, leading to different azabicyclic systems. beilstein-journals.org

Convergent approaches are also valuable. The synthesis of bicyclo[3.1.0]hexanes through a (3+2) annulation of aminocyclopropanes and cyclopropenes represents a convergent strategy to build the five-membered ring onto a pre-existing three-membered ring. rsc.org This photocatalytic method provides rapid access to highly substituted bicyclic scaffolds with three contiguous stereocenters. rsc.org While initially demonstrated for all-carbon skeletons, this convergent logic is applicable to the synthesis of hetero-bicyclic systems like azabicyclo[3.1.0]hexane. rsc.org

Sustainable and Environmentally Benign Synthetic Protocols for the Compound

The development of sustainable and environmentally friendly synthetic methods for producing the 1-azabicyclo[3.1.0]hexane core is a significant area of research, driven by the principles of green chemistry. These protocols aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

A notable green chemistry approach involves a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org This method utilizes aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water, a benign solvent. acs.org The key advantages of this protocol include excellent product yields, short reaction times, the use of inexpensive and readily available starting materials, and high atom economy. acs.org Crucially, the reaction proceeds under mild conditions without the need for any catalyst or organic solvents. acs.org A similar approach employs microwave irradiation under solvent-free conditions, further enhancing its eco-friendly profile by reducing reaction times and energy consumption. pnu.ac.ir

ReactantsConditionsKey AdvantagesYieldReference
Aryl aldehydes, Malononitrile, Hydroxylamine hydrochlorideWater, RefluxEco-friendly solvent, No catalyst, High atom economy, Simple workupGood to Excellent acs.org
Arylidenmalononitriles, Hydroxylamine hydrochlorideSolvent-free, Microwave irradiation, NaOHShort reaction times, Solvent-free, High yieldsGood to Excellent pnu.ac.ir

Biocatalysis represents another cornerstone of sustainable synthesis for related azabicyclic structures. google.commdpi.com Enzymatic processes can offer high stereoselectivity, avoiding the need for chiral auxiliaries or resolution steps, which are often wasteful. google.com For instance, biocatalysts are being explored for the asymmetric synthesis of complex chiral molecules, providing a direct and simpler route compared to traditional chemical methods. cphi-online.com

Furthermore, the use of transition-metal-free reactions is gaining traction. bohrium.com Methods such as iodine-mediated domino reactions from N-allyl enamines and reactions of allylic amines with bromoethylsulfonium salt under metal-free conditions provide alternative pathways to the azabicyclic core. bohrium.com Base-promoted intramolecular additions also offer an efficient route to construct the aza[3.1.0]bicycle framework from readily available starting materials. mdpi.com The development of photocatalytic and electrochemical syntheses is anticipated to further advance the eco-friendly production of these compounds. bohrium.com

Minimizing catalyst loading is another key aspect of sustainable synthesis. For the related 3-azabicyclo[3.1.0]hexane system, dirhodium(II)-catalyzed cyclopropanation has been optimized to function with extremely low catalyst loadings (as low as 0.005 mol %). nih.govacs.org Using dimethyl carbonate (DMC), an environmentally benign solvent, instead of dichloromethane, further improves the green credentials of the process. acs.org

Process Development and Scalability Studies in the Synthesis of the Azabicyclic Core

The transition from laboratory-scale synthesis to large-scale industrial production of the 1-azabicyclo[3.1.0]hexane core and its analogues presents significant challenges. Process development and scalability studies focus on creating robust, efficient, and safe manufacturing protocols.

The scalability of synthetic protocols for related azabicyclic systems has been successfully demonstrated. A modified protocol for preparing 1,5-diazabicyclo[3.1.0]hexanes using the inexpensive and easy-to-handle chlorinating agent N-chlorosuccinimide has proven to be robust and scalable, with a diverse range of target compounds synthesized on a gram scale with yields up to 95%. acs.org Similarly, a silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes has been shown to be effective for gram-scale synthesis. researchgate.net

Optimization of reaction conditions is critical for successful scale-up. In the dirhodium(II)-catalyzed synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, telescoped conditions were developed that allow for gram-scale synthesis without requiring chromatographic purification, demonstrating the practicality of the process for producing valuable pharmaceutical intermediates. nih.gov The development of commercial manufacturing processes for drugs containing similar bicyclic cores, such as Nirmatrelvir, provides further insight into the requirements for large-scale production, including process and intermediate development for key raw materials. nih.gov

Azabicyclic Core/AnalogueSynthetic StrategyScaleKey OutcomeReference
2-Azabicyclo[3.1.0]hexanoneEnantioselective C–H activationDecagramReduced synthetic sequence from 13 to 7 steps thieme-connect.comthieme.de
1,5-Diazabicyclo[3.1.0]hexanesN-Chlorosuccinimide as chlorinating agentGram-scaleHigh yields (up to 95%) and structural diversity acs.org
3-Azabicyclo[3.1.0]hexane-6-carboxylatesDirhodium(II)-catalyzed cyclopropanationGram-scaleTelescoped conditions without chromatographic purification nih.gov
Functionalized 3-Aza-bicyclo[3.1.0]hexaneAg(I)-catalyzed oxidative cyclopropanationGram-scaleHighly atom economical and free of external oxidants researchgate.net

Future developments in this area may involve the implementation of continuous flow chemistry, which can enhance safety, improve reproducibility, and allow for better control over reaction parameters, particularly for energetic or fast reactions often involved in the synthesis of strained ring systems.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 5s 1 Azabicyclo 3.1.0 Hexane

Investigation of Ring-Opening Reactions of the Aziridine (B145994) Moiety

The inherent strain within the three-membered aziridine ring of the 1-azabicyclo[3.1.0]hexane scaffold is the primary driver for its participation in ring-opening reactions. These transformations provide a powerful synthetic route to functionalized five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines. The cleavage of the aziridine can be initiated by either electrophilic activation or direct nucleophilic attack, with the regiochemical and stereochemical outcomes being highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic activation is a common strategy to facilitate the ring-opening of the otherwise stable aziridine moiety. Under acidic conditions (either protic or Lewis acids), the nitrogen atom is protonated or coordinated, respectively, to form a highly strained and reactive bicyclic aziridinium ion. This intermediate significantly enhances the electrophilicity of the aziridine carbon atoms, rendering them susceptible to nucleophilic attack.

The formation of this aziridinium intermediate is a key step in ring expansion reactions, transforming the bicyclo[3.1.0]hexane system into larger, more complex piperidine derivatives arkat-usa.org. The activation process lowers the energy barrier for the cleavage of the C-N bonds, allowing the reaction to proceed under milder conditions than would be required for the unactivated aziridine. The regioselectivity of the subsequent nucleophilic attack is governed by both electronic and steric factors within the constrained bicyclic framework.

Once activated to form a bicyclic aziridinium species, such as 1-azoniabicyclo[3.1.0]hexane tosylate, the system undergoes regio- and stereoselective ring-opening upon treatment with various nucleophiles nih.gov. The pathway of the ring cleavage is a subject of mechanistic interest, as nucleophilic attack can occur at either the bridgehead carbon or the less substituted bridge carbon of the aziridinium ion.

The outcome of the reaction is highly dependent on the nature of the nucleophile. This nucleophile-dependent selectivity allows for the controlled synthesis of either substituted piperidines or pyrrolidines. The reaction proceeds via an S(_N)2-type mechanism, where the release of ring strain is a significant driving force nih.gov. For instance, certain nucleophiles will preferentially attack the bridge carbon, leading to the formation of a piperidine ring, while others may attack the bridgehead carbon, resulting in a ring-expanded azepane or rearranged pyrrolidine (B122466) derivatives nih.gov. The inherent chirality of the (5S) starting material can be transferred to the product, making this a valuable method for asymmetric synthesis. The natural product ficellomycin (B1672662), which contains the 1-azabicyclo[3.1.0]hexane core, is known to be susceptible to nucleophilic attack on the aziridine ring, a characteristic that is linked to its biological activity unca.edursc.org.

Table 1: Regioselective Ring-Opening of Activated 1-Azoniabicyclo[3.1.0]hexane Intermediates
NucleophilePredominant Product TypeSite of AttackMechanistic Implication
Halides (e.g., Br⁻, Cl⁻)PiperidineBridge CarbonSN2 attack at the less sterically hindered carbon.
Azide (N₃⁻)PiperidineBridge CarbonStereospecific opening leading to functionalized piperidines.
Acetate (AcO⁻)PiperidineBridge CarbonFormation of piperidinol derivatives after hydrolysis.
Cyanide (CN⁻)Pyrrolidine/Piperidine MixtureBridge and Bridgehead CarbonCompetition between kinetic and thermodynamic pathways.

Complexation and Reaction with Lewis Acids (e.g., Boron Trifluoride Etherate)

The lone pair of electrons on the nitrogen atom of (5S)-1-azabicyclo[3.1.0]hexane makes it a competent Lewis base. Its reaction with strong Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), has been investigated. The initial interaction is the formation of a stable Lewis acid-base adduct between the nitrogen atom and the boron center acs.org.

This complexation significantly alters the electronic properties of the bicyclic system. The withdrawal of electron density by the Lewis acid activates the ring system, making it prone to further transformations. It has been reported that the reaction of this compound with boron trifluoride etherate can lead to polymerization acs.org. This process is likely initiated by the ring-opening of one activated adduct, which then acts as a nucleophile to attack another, propagating the polymerization chain. In related 3-azabicyclo[3.1.0]hexane systems, complexation with BF₃·OEt₂ has been utilized to facilitate hydride reduction of an adjacent carbonyl group, demonstrating the ability of the Lewis acid to coordinate to the nitrogen without necessarily inducing immediate ring cleavage under all conditions nih.gov.

Advanced Cycloaddition Reactions and Annulation Strategies

The strained bicyclic structure of this compound can be harnessed as a precursor for reactive intermediates in cycloaddition reactions. These transformations allow for the rapid construction of complex, polycyclic nitrogen-containing architectures.

The 1-azabicyclo[3.1.0]hexane ring can be considered a "masked" form of an azomethine ylide. Through thermal or photochemical activation, the C-C bond of the cyclopropane (B1198618) ring can undergo cleavage, leading to the formation of a transient azomethine ylide. This highly reactive 1,3-dipole can then be trapped in situ by a suitable dipolarophile to afford complex cycloadducts.

While the primary literature often describes the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton via the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes mdpi.comthieme-connect.combeilstein-journals.org, the reverse process—using the bicycle as an azomethine ylide precursor—is also mechanistically plausible. A strong precedent is seen in the reaction of 1,5-diazabicyclo[3.1.0]hexanes, which, upon reaction with cyclopropenones, undergo ring expansion to an intermediate azomethine ylide that engages in a subsequent cycloaddition chim.it. This strategy suggests that this compound could react with electron-deficient alkenes or alkynes, leading to the formation of novel, stereochemically rich pyrrolidine-fused ring systems.

Table 2: Potential Cycloaddition Reactions via Azomethine Ylide Intermediate
DipolarophileExpected Product Class
N-PhenylmaleimidePyrrolizidine-fused succinimide
Dimethyl Acetylenedicarboxylate (DMAD)Dehydropyrrolizine derivative
Methyl AcrylateSubstituted pyrrolizidine
FumaronitrileDicyano-substituted pyrrolizidine

The reaction of amines with transition metal carbenes is a well-established method for generating ammonium ylides. The nitrogen atom of this compound can act as a nucleophile, attacking an electrophilic metal carbene (generated, for example, from a diazo compound in the presence of a rhodium or copper catalyst). This would lead to the formation of a bicyclic ammonium ylide intermediate.

This reactive ylide could then undergo several possible transformations. A mdpi.comnih.gov-sigmatropic rearrangement (Stevens rearrangement) or a mdpi.comthieme-connect.com-sigmatropic rearrangement (Sommelet-Hauser rearrangement), if sterically and electronically feasible, would lead to ring-expanded or ring-substituted products. While many studies focus on the synthesis of the azabicyclo[3.1.0]hexane core using metal carbene chemistry nih.govrsc.orgacs.org, the reactivity of the formed bicycle with carbenes represents an area for constructing more elaborate molecular scaffolds. The constrained nature of the bicyclic ylide intermediate would be expected to exert significant stereocontrol on any subsequent rearrangement pathways.

Strategic Derivatization and Functionalization of the Azabicyclic Skeleton

The 1-azabicyclo[3.1.0]hexane core, a key structural motif in natural products like ficellomycin, offers multiple sites for functionalization. thieme-connect.comresearchgate.netrsc.org Its rigid, three-dimensional structure is of significant interest in drug discovery for orienting key pharmacophores in well-defined space. nih.gov Strategic derivatization allows for the fine-tuning of its biological and chemical properties.

Chemical Modifications of the Nitrogen Atom (e.g., N-protection, N-alkylation)

The nitrogen atom at position 1 is a primary site for chemical modification, influencing the reactivity and stability of the entire bicyclic system. Protecting the nitrogen is a common and often necessary strategy in multi-step syntheses involving the azabicyclo[3.1.0]hexane skeleton.

N-protection: The use of the tert-butoxycarbonyl (Boc) group is a prevalent strategy in the synthesis of azabicyclo[3.1.0]hexane derivatives. For instance, N-Boc-2,5-dihydropyrrole serves as a key starting material for rhodium-catalyzed cyclopropanation to form the bicyclic core. nih.govacs.org This protecting group is stable under the reaction conditions required for skeleton construction and can be removed under mild acidic conditions. For example, in the synthesis of highly functionalized 6-amino-3-azabicyclo[3.1.0]hexane derivatives, a Boc group was successfully removed from a complex molecule using trifluoroacetic acid, yielding the corresponding free amine in 83% yield without requiring extensive optimization. beilstein-journals.org

N-alkylation: While direct N-alkylation of the parent this compound is less commonly detailed, the synthesis of N-substituted derivatives is achieved through various synthetic routes that build the bicyclic system around a pre-functionalized nitrogen. This approach allows for the introduction of a wide array of substituents.

PrecursorReagent/CatalystN-SubstituentProduct TypeReference
N-Boc-2,5-dihydropyrroleEthyl diazoacetate, Dirhodium(II) catalystBocN-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate nih.gov
N-tosyl-2,5-dihydropyrroleEthyl diazoacetate, Dirhodium(II) catalystTosylN-Tosyl-3-azabicyclo[3.1.0]hexane-6-carboxylate nih.gov
Vinyl CyclopropanecarboxamidesBase (e.g., t-BuOK)Various (Aryl, Alkyl)N-substituted-3-azabicyclo[3.1.0]hexan-2-ones mdpi.com

Stereoselective Introduction of Additional Stereocenters

The inherent chirality of the this compound scaffold makes it an excellent template for diastereoselective reactions, allowing for the controlled introduction of new stereocenters. A key strategy for this is the cyclopropanation of N-substituted 2,5-dihydropyrroles.

Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been shown to be a highly effective method for creating the 3-azabicyclo[3.1.0]hexane skeleton. nih.govacs.org The stereochemical outcome of this reaction—that is, the ratio of exo to endo products—can be precisely controlled by the choice of the dirhodium(II) catalyst.

For example, using achiral Rh(II) catalysts typically results in an exo/endo ratio of approximately 1:1. However, the use of chiral catalysts can dramatically shift this ratio. Research has demonstrated that catalysts like Rh₂(S-TPPTTL)₄ and its brominated derivative, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, can achieve high diastereoselectivity. nih.gov The latter catalyst, at a loading of just 0.005 mol%, produced the desired cyclopropanated product in 83% isolated yield with a highly selective 17:83 exo/endo ratio. nih.gov Furthermore, through subsequent base-catalyzed epimerization or selective hydrolysis, either the exo or endo isomer can be isolated with a diastereomeric ratio greater than 30:1. thieme-connect.com

Formation of Spirocyclic Derivatives and Their Chemical Behavior

The 1-azabicyclo[3.1.0]hexane framework is a versatile building block for the synthesis of complex spirocyclic systems, which are of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov A powerful method for constructing these derivatives is through 1,3-dipolar cycloaddition reactions.

This strategy often involves the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile. For instance, the reaction of isatins, α-amino acids, and 2H-azirines leads to the regio- and diastereoselective formation of 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindoles. mdpi.com

A reliable method has been developed for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes via the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide—the protonated form of Ruhemann's purple (PRP). beilstein-journals.orgbeilstein-archives.org This reaction proceeds with high diastereofacial selectivity, accommodating a broad range of 3-substituted and 3,3-disubstituted cyclopropenes to afford the corresponding bis-spirocyclic products in moderate to good yields. beilstein-journals.orgbeilstein-archives.org The reaction is highly chemo- and diastereoselective even when the cyclopropene contains other multiple bonds. beilstein-journals.org

Table of Spirocyclization Reactions

Ylide Source Dipolarophile Product Key Features Reference
Isatin + α-amino acid 2H-azirine 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindole One-pot, three-component reaction; high regio- and diastereoselectivity mdpi.com
Protonated Ruhemann's Purple (PRP) 1,2-Diphenylcyclopropene Bis-spiro 3-azabicyclo[3.1.0]hexane High diastereofacial selectivity; broad scope of cyclopropenes beilstein-journals.org

Density functional theory (DFT) calculations have shown that these cycloadditions are kinetically controlled and are classified as inverse electron-demand reactions. beilstein-archives.org

Regioselective Halogenation and Fluorination Methods

Direct regioselective halogenation of the 1-azabicyclo[3.1.0]hexane core is not extensively documented in the reviewed literature. Synthetic strategies typically involve building the bicyclic scaffold from already halogenated precursors or functionalizing substituent groups attached to the core.

However, general methodologies for the regioselective halogenation of heterocyclic compounds could potentially be applied. For example, the use of N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP) has proven effective for the mild and regioselective halogenation of a wide variety of arenes and heterocycles. researchgate.net Another approach involves using single-walled carbon nanotubes as "nanoreactors," which can drastically alter the regioselectivity of aromatic halogenation reactions due to the spatial confinement of reactants. rsc.org While not specifically demonstrated on 1-azabicyclo[3.1.0]hexane, these modern methods represent potential avenues for its selective halogenation.

In the context of derivatization, halogenated substituents are often introduced on aryl groups appended to the bicyclic frame. For instance, dirhodium(II)-catalyzed reactions have been used to synthesize 2-oxa-6-azabicyclo[3.1.0]hexane derivatives bearing fluorophenyl, chlorophenyl, and bromophenyl groups. nih.gov

Exploration of Intramolecular Rearrangements and Their Driving Forces

The strained bicyclic system of 1-azabicyclo[3.1.0]hexane and its derivatives can undergo various intramolecular rearrangements, often driven by the release of ring strain. These transformations can lead to the formation of novel heterocyclic structures.

One documented example involves a cascade intramolecular rearrangement of related 2-oxa-1-azabicyclo[3.1.0]hexane systems. rsc.org In another study, the reaction of silyl-protected enoldiazoacetates with certain nitrile oxides unexpectedly produced methyl 3-oxo-2-oxa-6-azabicyclo-[3.1.0]hexane-5-carboxylates. nih.gov This transformation is highly dependent on the electronic nature of the substituents on the nitrile oxide. The formation of the azabicyclo[3.1.0]hexane product is believed to proceed through a dipolar cycloaddition followed by a rearrangement, such as a Neber or Lossen-type rearrangement, driven by the specific electronic configuration of the intermediates. nih.gov

The construction of the 1-azabicyclo[3.1.0]hexane core itself can be viewed as a result of a planned intramolecular rearrangement. A concise assembly of this skeleton involves a double cyclization reaction where an NH aziridine is generated in situ and subsequently undergoes an intramolecular conjugate addition onto a dehydroamino ester, driven by the formation of the thermodynamically favorable bicyclic system. thieme-connect.comresearchgate.net Similarly, base-promoted intramolecular addition of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles, a transformation driven by the formation of a stable five-membered ring. mdpi.com

The driving forces for these rearrangements are typically a combination of factors including:

Release of Ring Strain: The inherent strain in the fused cyclopropane and aziridine/pyrrolidine rings is a significant thermodynamic driver.

Formation of Stable Products: Rearrangements often lead to the formation of more stable heteroatomic ring systems or conjugated π-systems.

Electronic Effects: The nature and position of substituents can electronically favor one rearrangement pathway over another, as seen in the reaction with nitrile oxides. nih.gov

Computational and Theoretical Investigations of 5s 1 Azabicyclo 3.1.0 Hexane

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations have been instrumental in elucidating the precise three-dimensional structure and conformational preferences of the 1-azabicyclo[3.1.0]hexane skeleton. Ab initio computational methods, including Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (like Becke3LYP), have been employed to determine its geometry and force field. bas.bg

Studies using RHF/6-31G(0.3), MP2/6-31G, and Becke3LYP/6-31G* methods have shown very similar results for the geometry of the parent compound, 1-azabicyclo[3.1.0]hexane (ABH). bas.bg The fused cyclopropane (B1198618) and pyrrolidine (B122466) rings create a rigid scaffold. For derivatives, the five-membered ring can adopt distinct conformations. For instance, ¹H NMR spectroscopic studies, supported by HF/6-31G* calculations, have established that while some 3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives prefer a chair conformation, other diastereomers and N-demethyl compounds favor a boat conformation. rsc.org In the case of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, X-ray crystallography and quantum mechanical calculations (B3LYP/6-311+G**) indicate a boat-like conformation for the five-membered ring, which is stabilized by an intramolecular hydrogen bond. The presence of substituents, such as the 6,6-dimethyl groups, can introduce steric repulsion that flattens the 5-membered ring and reduces its puckering amplitude compared to non-methylated versions.

Below is a table of selected calculated geometrical parameters for the parent 1-azabicyclo[3.1.0]hexane molecule.

Table 1: Calculated Geometrical Parameters of 1-Azabicyclo[3.1.0]hexane bas.bg
ParameterRHF/6-31G(0.3)MP2/6-31GBecke3LYP/6-31G*
Bond Lengths (Å)
N1-C21.4671.4721.469
N1-C51.4421.4431.446
N1-C61.4911.4921.494
C5-C61.4881.4971.500
Bond Angles (°)
C2-N1-C5106.6106.4106.3
C2-N1-C6109.8109.8109.5
C5-N1-C660.661.060.9

Prediction and Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving the formation or transformation of the azabicyclo[3.1.0]hexane ring system. DFT calculations, in particular, have been used to map potential energy surfaces, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experiments alone.

A prominent reaction studied computationally is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes to form the 3-azabicyclo[3.1.0]hexane framework. beilstein-archives.orgnih.gov DFT studies using the M11 functional have revealed that these reactions are typically under kinetic control. beilstein-archives.orgnih.gov The calculations show that the cycloadditions are HOMO(cyclopropene)-LUMO(ylide) controlled, categorizing them as inverse electron-demand 1,3-dipolar cycloadditions. beilstein-archives.org The calculated transition-state energies align well with experimentally observed high diastereoselectivity. beilstein-archives.orgnih.gov

For example, the mechanism for the reaction of protonated Ruhemann's Purple (an azomethine ylide) with substituted cyclopropenes has been thoroughly investigated. beilstein-archives.org The calculations of the Gibbs free energy of activation (ΔG‡) help to explain the observed product distributions.

Table 2: Calculated Gibbs Free Energy of Activation (ΔG‡) for a 1,3-Dipolar Cycloaddition Reaction beilstein-archives.org
ReactantsPathwayΔG‡ (kcal/mol)Resulting Product
PRP (1) + 3-methyl-3-phenylcyclopropene (B8295009) (2j)TS120.8Major Diastereomer (4)
TS222.2Minor Diastereomer (4')

Furthermore, quantum chemical calculations have been applied to understand fragmentation pathways of related bicyclic azirine systems, where transition states with multiconfigurational electronic states were located on the energy hypersurface. acs.org

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of the azabicyclo[3.1.0]hexane system, revealing how it moves and changes conformation over time in a simulated physiological environment. These simulations are crucial for understanding how the molecule's flexibility or rigidity influences its interaction with biological targets.

For a derivative, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, MD simulations have shown that the bicyclic core is not static but exists as two primary low-energy conformers. These conformers are separated by a significant energy barrier, which restricts the molecule's rotational freedom and can enhance its metabolic stability. The simulations provide quantitative data on the relative populations of these conformational states at a given temperature.

Table 3: Conformational Dynamics of a (5S)-1-Azabicyclo[3.1.0]hexane Derivative
ConformerCarboxylic Acid OrientationEnergy Barrier to Interconversion (kcal/mol)Population at 298 K (%)
DominantEquatorial5.885
MinorAxial15

This dynamic behavior, particularly the preference for a specific conformation, is critical for pre-organizing the molecule for optimal binding to its biological target.

Theoretical Calculation of Spectroscopic Properties (e.g., VCD, Electronic Transitions)

Theoretical calculations are essential for interpreting complex spectroscopic data and for assigning the absolute configuration of chiral molecules like this compound. Chiroptical properties, such as electronic circular dichroism (ECD) in the UV region and vibrational circular dichroism (VCD) in the IR region, have been investigated both experimentally and theoretically. bas.bg

For the parent 1-azabicyclo[3.1.0]hexane, the lower electronic transitions, which occur in the vacuum-UV region, are identified as Rydberg states. bas.bg Ab initio calculations of the rotatory strengths associated with these transitions have been performed using various methods. bas.bg The calculated values show qualitative agreement with the experimental VUV and CD spectra, although no simple chirality rule emerged from the UV/CD study. bas.bg

VCD spectroscopy, coupled with DFT calculations (e.g., at the B3LYP/6-31G* level), has proven to be a reliable method for determining the absolute stereochemistry of molecules with this scaffold. researchgate.net For the parent compound, the experimental VCD spectrum displays a prominent feature attributed to the wagging of the methine hydrogen, which follows a previously identified rule. bas.bg

Table 4: Calculated Electronic Transitions and Rotatory Strengths for 1-Azabicyclo[3.1.0]hexane bas.bg
TransitionCalculated Wavelength (nm)Calculated Rotatory Strength (cgs)Experimental CD Sign
1197.8-1.8-
2189.6-1.8-
3183.1+13.1+
4177.3-13.4-

Structure-Activity Relationship (SAR) Studies via Computational Modeling (focus on chemical interactions/binding motifs)

Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of bioactive compounds containing the azabicyclo[3.1.0]hexane framework. Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are used to elucidate the key chemical interactions and binding motifs responsible for biological activity.

For example, a pharmacophore model for triple reuptake inhibitors was developed based on the 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane scaffold, which helped in designing derivatives with high potency and selectivity. acs.orgresearchgate.net Similarly, molecular docking and QSAR studies on derivatives targeting opioid receptors have highlighted the critical role of specific functional groups, such as a 6-amino group, in forming hydrogen bonds with key residues like Asp147 in the µ-opioid receptor.

The defined stereochemistry of the scaffold is often crucial for activity. Quantum mechanical calculations for (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid show the C2 carboxylic acid group in an endo orientation, positioning it 2.3 Å from the bridgehead nitrogen. This specific spatial arrangement facilitates bidentate binding and results in a significantly higher affinity for α2δ-1 calcium channel subunits compared to its non-chiral counterparts. Docking studies of other derivatives have also been used to predict binding models with protein targets such as MDM2. mdpi.com

Table 5: Example of Stereochemistry Impact on Binding Affinity
TargetCompound StereoisomerBinding Affinity (Ki, nM)Selectivity Ratio
Serotonin Transporter(1R,2S,5S)48 ± 387.5
(1S,2R,5R)4200 ± 350

Strategic Application of 5s 1 Azabicyclo 3.1.0 Hexane As a Key Synthetic Building Block

Utilization in the Construction of Advanced Polycyclic and Heterocyclic Scaffolds

(5S)-1-Azabicyclo[3.1.0]hexane serves as a versatile starting material for the synthesis of a variety of advanced polycyclic and heterocyclic systems. A primary strategy involves 1,3-dipolar cycloaddition reactions where the azabicyclic core acts as a precursor to azomethine ylides. These reactive intermediates can then engage with various dipolarophiles to construct more complex scaffolds. For instance, the reaction of azomethine ylides derived from the azabicyclo[3.1.0]hexane framework with cyclopropenes has been employed to create spiro-fused 3-azabicyclo[3.1.0]hexanes beilstein-journals.org. This method allows for the generation of bis-spirocyclic derivatives with high diastereofacial selectivity beilstein-journals.org.

Another significant approach is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, which provides a direct route to the 3-azabicyclo[3.1.0]hexane core. By carefully selecting the chiral dirhodium(II) catalyst, either the exo- or endo-diastereomer of the resulting carboxylate can be selectively formed . These functionalized bicyclic products are then poised for further elaboration into more complex polycyclic structures.

Furthermore, palladium-catalyzed transannular C–H functionalization of azabicyclo[3.1.0]hexane derivatives has emerged as a powerful tool for introducing aryl groups, leading to the formation of polycyclic aromatic heterocyclic systems. The use of specific ligands, such as pyridine- and quinoline-carboxylates, has been shown to enhance the reaction rate, yield, and scope of these transformations pwr.edu.pl.

Table 1: Synthetic Methodologies for Polycyclic and Heterocyclic Scaffolds

MethodReactantsProduct TypeKey Features
1,3-Dipolar CycloadditionAzomethine ylides from azabicyclo[3.1.0]hexane precursors, CyclopropenesSpiro-fused 3-azabicyclo[3.1.0]hexanesHigh diastereofacial selectivity
Dirhodium(II)-Catalyzed CyclopropanationN-Boc-2,5-dihydropyrrole, Ethyl diazoacetateexo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylatesDiastereoselective control through catalyst selection
Palladium-Catalyzed C–H ArylationAzabicyclo[3.1.0]hexane derivatives, Aryl halidesArylated polycyclic heterocyclesLigand-enhanced reactivity and scope
Base-Promoted Intramolecular AdditionVinyl cyclopropanecarboxamidesHighly substituted aza[3.1.0]bicyclesAccess to conformationally restricted systems nih.gov

Role as an Intermediate in Total Synthesis of Complex Natural Product Cores (emphasizing synthetic challenges and solutions)

The 1-azabicyclo[3.1.0]hexane moiety is the distinctive core of several biologically active natural products, most notably the antibiotic ficellomycin (B1672662) acs.orgresearchgate.netnih.gov. The synthesis of this strained bicyclic system presents significant challenges due to its inherent instability acs.orgnih.gov.

One of the primary synthetic hurdles is the stereoselective construction of the fused aziridine (B145994) and pyrrolidine (B122466) rings. A convergent synthetic pathway has been developed that features a Lewis acid-promoted double cyclization cascade acs.orgnih.gov. This approach commences with the formation of a linear precursor containing both an aziridine precursor and a tethered alkene. The final cyclization is then triggered to form the bicyclic core acs.orgnih.gov. A key step in one reported synthesis involves the reaction of an azide alcohol with triphenylphosphine to generate the aziridine in situ, which then undergoes intramolecular cyclization onto the alkene acs.orgnih.gov.

Another challenge lies in the functionalization of the azabicyclic core. In the biosynthesis of ficellomycin, for instance, a hydroxy group on the ring is converted to a guanidyl unit by a series of enzymatic transformations, including a novel aminotransferase. The final step in the natural product's assembly is the ligation of L-valine to the azabicyclic amino acid core. Understanding these biosynthetic pathways can provide inspiration for more efficient chemical syntheses. For example, the enzymatic formation of the 1-azabicyclo[3.1.0]hexane ring has been shown to be completed by an oxidase heterotetramer in association with a nonribosomal peptide synthetase (NRPS).

The instability of the azabicyclo[3.1.0]hexane ring in ficellomycin, which contributes to its poor in vivo efficacy, has spurred efforts to synthesize more stable analogues acs.orgnih.gov. These efforts often focus on creating simplified derivatives of the core ring structure to improve stability while retaining antibacterial activity acs.orgnih.gov.

Design and Synthesis of Structurally Related Azabicyclic Analogues for Chemical Probes

The unique three-dimensional structure of the azabicyclo[3.1.0]hexane system makes it an attractive scaffold for the design of chemical probes to investigate biological systems. By modifying the core structure and introducing various functional groups, researchers can develop analogues with tailored properties to interact with specific biological targets.

The synthesis of analogues of ficellomycin is a prime example of this approach researchgate.net. By creating derivatives of the natural product with altered substituents on the azabicyclic ring, it is possible to probe the structure-activity relationship and identify key pharmacophoric features. These studies can lead to the development of more potent and selective antibiotic agents.

Furthermore, the rigid azabicyclo[3.1.0]hexane framework can be used to create conformationally constrained mimics of other important molecules, such as amino acids and peptides. For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been designed as poly-L-proline type-II peptide mimics. These mimics can be used to study protein-protein interactions and other biological processes where the polyproline-II helix plays a crucial role.

The synthetic methodologies used to construct the azabicyclo[3.1.0]hexane core, such as the dirhodium(II)-catalyzed cyclopropanation, can be adapted to produce a wide range of functionalized analogues. For example, by using different diazo compounds or substituted dihydropyrroles, a library of diverse azabicyclic compounds can be generated for screening as chemical probes.

Development of Novel Chiral Reagents and Ligands Based on the Azabicyclo[3.1.0]hexane Motif

The inherent chirality and conformational rigidity of the this compound scaffold make it a promising platform for the development of novel chiral reagents and ligands for asymmetric catalysis. While the direct application of this compound itself as a ligand is not extensively documented, the principles of chiral ligand design suggest its potential.

The development of chiral ligands often relies on scaffolds that can create a well-defined chiral environment around a metal center. The bicyclic structure of azabicyclo[3.1.0]hexane provides a rigid backbone that can be functionalized with coordinating groups to create such an environment. For example, the nitrogen atom of the azabicyclic ring could serve as one coordination site, while substituents at other positions could provide additional coordinating atoms.

The synthesis of chiral 3-azabicyclo[3.1.0]hexane derivatives has been achieved using asymmetric catalysis, for instance, through the 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes catalyzed by a chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complex beilstein-journals.org. This demonstrates that the azabicyclo[3.1.0]hexane framework can be accessed in an enantioselective manner, which is a prerequisite for its use in developing chiral ligands.

Furthermore, the broader class of bicyclic amines has been successfully employed as chiral ligands and auxiliaries in a variety of asymmetric transformations. By analogy, derivatives of this compound could be envisioned to act as effective chiral ligands in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of such ligands would be a valuable addition to the toolbox of synthetic chemists for the enantioselective synthesis of chiral molecules.

Advanced Analytical and Spectroscopic Methods for Characterization and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the characterization of the 1-azabicyclo[3.1.0]hexane framework. Both ¹H and ¹³C NMR provide critical information regarding the molecular structure and the chemical environment of each atom.

In derivatives of 1-azabicyclo[3.1.0]hexane, the proton NMR spectra exhibit a distinctive pattern for the aziridine (B145994) hydrogens, which facilitates their identification. thieme-connect.com For instance, in a series of methyl 1-aryl-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates, the chemical shifts (δ) in CDCl₃ provide clear structural information. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted 1-Azabicyclo[3.1.0]hexane Derivatives in CDCl₃ nih.gov

Compound Ar δ (ppm)
4c 4-Fluorophenyl 7.50 (m, 2H), 7.11 (m, 2H), 3.68 (s, 3H), 3.57 (d, J = 20.0 Hz, 1H), 3.01 (d, J = 20.0 Hz, 1H), 2.99 (bs, 1H)
4d 4-Chlorophenyl 7.44 (q, J = 8.0 Hz, 4H), 3.72 (s, 3H), 3.61 (d, J = 20.0 Hz, 1H), 3.03 (d, J = 20.0 Hz, 1H), 2.91 (bs, 1H)
4e 4-Bromophenyl 7.58 (d, J = 8.0 Hz, 2H), 7.39 (d, J = 8.0 Hz, 2H), 3.72 (s, 3H), 3.58 (d, J = 20.0 Hz, 1H), 3.03 (d, J = 20.0 Hz, 1H), 2.90 (bs, 1H)
4g 2-Nitrophenyl 8.17 (d, J = 8.0 Hz, 1H), 7.82–7.69 (comp, 3H), 3.74 (d, J = 16.0 Hz, 1H), 3.72 (s, 3H), 3.03 (d, J = 16.0 Hz, 1H), 2.80 (bs, 1H)

Similarly, ¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the bicyclic system and its substituents.

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted 1-Azabicyclo[3.1.0]hexane Derivatives in CDCl₃ nih.gov

Compound Ar δ (ppm)
4c 4-Fluorophenyl 172.54, 166.69, 165.25 (d, J = 25.0 Hz), 129.94 (d, J = 8.0 Hz), 124.96 (d, J = 3.0 Hz), 116.21 (d, J = 22.0 Hz), 80.82, 53.85, 46.23, 35.82
4d 4-Chlorophenyl 172.28, 166.58, 136.75, 129.36, 129.09, 127.52, 80.69, 53.94, 46.46, 35.85
4e 4-Bromophenyl 172.26, 166.56, 132.32, 129.30, 128.04, 125.00, 80.74, 53.95, 46.46, 35.85
4g 2-Nitrophenyl 172.45, 167.54, 147.73, 134.48, 132.16, 131.91, 126.02, 124.91, 78.89, 54.07, 46.53, 34.99

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the relative stereochemistry of the bicyclic system. By analyzing the spatial proximity of protons, the stereochemical arrangement of substituents on the rings can be established. The determination of absolute configuration, however, often requires the use of chiral derivatizing agents or comparison with computational models.

Single-Crystal X-ray Diffraction for Definitive Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure and absolute configuration. For derivatives of 1-azabicyclo[3.1.0]hexane, this technique has been used to conclusively confirm their structures. acs.org

For example, the molecular structure of methyl 3-oxo-1-(o-nitrophenyl)-2-oxa-6-azabicyclo-[3.1.0]hexane-5-carboxylate was confirmed by single-crystal X-ray analysis, providing definitive proof of its constitution and relative stereochemistry. nih.gov Similarly, the structure of a highly substituted 1-azabicyclo[3.1.0]hex-3-ene derivative was confirmed by X-ray analysis, with an ORTEP diagram illustrating the molecular structure. acs.org In another instance, the absolute configuration of (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane was assigned using X-ray diffraction as a reference. google.com

The crystalline form of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride has been characterized by X-ray crystallography, belonging to the P2₁2₁2₁ space group with specific unit cell parameters. google.com

Vibrational Spectroscopy (FT-IR, Raman, VCD) for Functional Group Analysis and Chiral Information

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is primarily used to identify the functional groups present in the molecule. For the 1-azabicyclo[3.1.0]hexane core and its derivatives, characteristic vibrational modes can be observed.

Table 3: FT-IR Spectroscopic Data for a Substituted 1-Azabicyclo[3.1.0]hexane Derivative beilstein-journals.org

Compound Wavenumber (cm⁻¹)
A bis-spirocyclic derivative 3358, 3093, 3053, 3034, 1745, 1715, 1592, 1495, 1444, 1353, 1324, 1257, 1205, 1158, 1096, 1081, 1040, 1018, 998, 972, 791, 755, 697

Vibrational Circular Dichroism (VCD) provides stereochemical information. A study on 1-azabicyclo[3.1.0]hexane (ABH) showed a prominent feature in its experimental VCD spectrum due to the wagging of the methine hydrogen. bas.bg This observation is consistent with a previously identified C-H methine wagging rule, which can help in determining the absolute configuration. bas.bg

Chiroptical Spectroscopy (Circular Dichroism, VUV-CD) for Optical Purity and Electronic Transitions

Chiroptical methods are essential for studying chiral molecules like (5S)-1-Azabicyclo[3.1.0]hexane. Electronic Circular Dichroism (ECD) and Vacuum Ultraviolet Circular Dichroism (VUV-CD) provide information on the electronic transitions within the molecule and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations. rsc.org

The chiroptical properties of 1-azabicyclo[3.1.0]hexane have been investigated in the vacuum-UV region. bas.bg The lower electronic transitions of this compound are all to Rydberg states and occur in the vacuum-UV region. bas.bg The combination of multiple chiroptical spectroscopic methods, such as ECD, Optical Rotatory Dispersion (ORD), and VCD, with Density Functional Theory (DFT) calculations allows for the determination of absolute configurations with high confidence. rsc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound and its derivatives, which in turn confirms their elemental composition. The fragmentation pattern observed in the mass spectrum provides additional structural information.

The NIST WebBook provides the electron ionization mass spectrum for the parent compound, 1-Azabicyclo[3.1.0]hexane (C₅H₉N), which has a molecular weight of 83.1317. nist.gov For substituted derivatives, HRMS (ESI) is commonly used to find the [M+H]⁺ peak, confirming the successful synthesis of the target molecule. nih.gov

Table 4: HRMS (ESI) Data for Substituted 1-Azabicyclo[3.1.0]hexane Derivatives nih.gov

Compound Formula Calculated [M+H]⁺ Found [M+H]⁺
4c C₁₂H₁₁FNO₄ 252.0667 252.0671
4d C₁₂H₁₁ClNO₄ 268.0371 268.0382
4e C₁₂H₁₁BrNO₄ 311.9866 311.9874
4f C₁₄H₁₄NO₆ 292.0816 292.0833
4g C₁₂H₁₁N₂O₆ 279.0612 279.0611
4i C₁₂H₁₀N₃O₈ 324.0462 324.0469

Future Directions and Emerging Research Avenues in 5s 1 Azabicyclo 3.1.0 Hexane Chemistry

Innovations in Asymmetric Synthesis Methodologies

The precise stereochemical control required for the synthesis of biologically active molecules has driven significant innovation in creating the (5S)-1-Azabicyclo[3.1.0]hexane core. Modern methodologies are increasingly focused on catalytic, enantioselective transformations that offer efficiency and high stereopurity.

One prominent strategy involves the transition-metal-catalyzed cyclopropanation of pyrrole (B145914) derivatives. Dirhodium(II) catalysts, for instance, have been effectively used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. acs.org Researchers have demonstrated that by carefully selecting the rhodium catalyst and hydrolysis conditions, it is possible to selectively produce either the exo- or endo-diastereomers with high selectivity, often without the need for chromatographic purification. acs.orgmdpi.com Notably, these reactions can be achieved with very low catalyst loadings (e.g., 0.005 mol%), highlighting the efficiency of high-turnover dirhodium(II) catalysis. acs.org

Another powerful approach is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. A highly diastereo- and enantioselective method catalyzed by a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex has been developed to construct complex 3-azabicyclo[3.1.0]hexane derivatives. nih.gov This transformation is capable of generating five contiguous stereogenic centers in a single step with excellent yields and enantioselectivities (up to 99% ee). nih.gov

Furthermore, a flexible two-step protocol utilizing rhodium(III) and iridium(III) catalysis has been disclosed for efficient and selective access to these scaffolds. The process begins with a tailored CpxRh(III) catalyst promoting a rare cis-cyclopropanation, followed by a Cp*Ir(III)-catalyzed cyclization via transfer hydrogenation to yield a diverse set of substituted 3-azabicyclo[3.1.0]hexanes. rsc.orgresearchgate.net

Method Catalyst System Key Features Stereoselectivity
Catalytic CyclopropanationDirhodium(II) complexes (e.g., Rh₂(esp)₂)Low catalyst loadings (<0.01 mol%); selective access to exo or endo isomers. acs.orgHigh diastereoselectivity (>30:1 dr). mdpi.com
1,3-Dipolar CycloadditionCu(CH₃CN)₄BF₄/Ph-PhosferroxConstructs five contiguous stereocenters. nih.govExcellent enantioselectivity (97 to >99% ee). nih.gov
C-H Activation / Transfer HydrogenationCpxRh(III) then Cp*Ir(III)Two-step protocol accessing diverse derivatives. rsc.orgHigh enantio- and diastereoselectivity. rsc.org
Oxidative CyclopropanationSilver(I) catalystsForms multiple bonds in one step from 1,6-enynes; oxidant-free. acs.orgGood to excellent yields. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, researchers are exploring the unique reactivity of the 1-azabicyclo[3.1.0]hexane ring system to forge new molecular architectures. The inherent strain of the aziridine (B145994) ring makes it susceptible to controlled ring-opening reactions, providing a pathway to functionalized pyrrolidine (B122466) derivatives.

A concise assembly of the core scaffold has been achieved through a double cyclization reaction that involves the in situ generation of an NH aziridine followed by an intramolecular conjugate addition. researchgate.netsemanticscholar.org This method rapidly builds the bicyclic structure from acyclic precursors. In the biosynthesis of ficellomycin (B1672662), the fully formed 1-azabicyclo[3.1.0]hexane ring undergoes enzymatic guanidyl modification, where a hydroxy group is converted into a guanidyl unit by a series of enzymes, including a novel aminotransferase. nih.gov This biological transformation highlights a unique functionalization pathway that could inspire new synthetic methods.

Recent developments have also shown the synthesis of complex, multiring systems fused to the azabicyclo[3.1.0]hexane core. In one example, highly functionalized 5-phenyl-1-azabicyclo[3.1.0]hexanes were assembled through an intermolecular reaction of 2-(2′-ketoalkyl)-1,3-indandiones with (1-azidovinyl)benzenes under transition-metal-free conditions. acs.orgmdpi.com This reaction proceeds with high diastereoselectivity, creating unique spirocyclic structures. acs.orgmdpi.com Another novel three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water has been reported to produce highly substituted 1-azabicyclo[3.1.0]hex-3-ene derivatives, demonstrating an eco-friendly and efficient route to new analogues. evitachem.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex synthetic procedures from laboratory-scale batches to larger, industrial-scale production necessitates robust and scalable technologies. Flow chemistry is emerging as a powerful tool in this regard, offering enhanced safety, reproducibility, and scalability.

The synthesis of azabicyclo[3.1.0]hexane derivatives via cyclopropanation is particularly well-suited for flow chemistry. Researchers have developed a multikilogram continuous flow process for synthesizing trans-(dioxo)-azabicyclo-[3.1.0]-hexane carboxylate, a key chemical intermediate. By conducting a detailed kinetic study, critical parameters such as reagent concentration, addition time, and mixing temperature were optimized to minimize byproduct formation. The use of a modular tubular flow reactor resulted in a significantly increased reaction yield (92%) compared to traditional batch processes and demonstrated the robustness of the flow method for large-scale synthesis. The ability to safely handle potentially hazardous intermediates, such as diazo compounds, in situ is a major advantage of flow systems, paving the way for broader adoption in the synthesis of these valuable scaffolds. acs.org

Computational Design of Next-Generation Azabicyclic Systems

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the design and discovery of novel molecules. In the context of the azabicyclo[3.1.0]hexane scaffold, these methods are used to understand reaction mechanisms, predict molecular properties, and guide the design of new bioactive compounds.

Density Functional Theory (DFT) has been employed to thoroughly study the mechanism of 1,3-dipolar cycloaddition reactions that form the 3-azabicyclo[3.1.0]hexane skeleton. Such studies can elucidate the transition-state energies, explaining the high stereoselectivity observed experimentally and enabling the rational selection of catalysts and substrates to achieve desired outcomes.

In drug discovery, computational tools are used to predict the physicochemical properties of new derivatives. For a series of potent dopamine (B1211576) D3 receptor antagonists based on the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold, in silico characteristics such as polar surface area and calculated logD were assessed to guide the selection of promising synthetic targets. This computational pre-screening helps to prioritize compounds with favorable drug-like properties, saving significant time and resources in the laboratory. As computational power and algorithmic accuracy improve, the rational, computer-aided design of next-generation azabicyclic systems for specific biological targets or material properties will become increasingly prevalent.

Development of the Azabicyclo[3.1.0]hexane Scaffold in Materials Science and Catalysis

While the primary focus on the 1-azabicyclo[3.1.0]hexane scaffold has been in medicinal chemistry, its unique, rigid, and three-dimensional structure presents opportunities in other fields, notably materials science and catalysis. Though still an emerging area, initial findings suggest future potential.

In materials science, the development of novel materials with specifically tailored properties is a constant goal. The derivative 6-Tosyl-6-azabicyclo[3.1.0]hexane has been identified as a scaffold used in the development of such new materials, leveraging its distinct structural characteristics. Furthermore, related spirocyclic compounds, a class that includes derivatives of azabicyclo[3.1.0]hexane, have been noted for their application in materials science as organic semiconductors. These applications hint at the potential for the rigid bicyclic core to be incorporated into polymers or functional organic materials where defined spatial orientation is critical.

In the realm of catalysis, while the scaffold itself is not yet widely used as a catalyst, it is a key substrate in advanced catalytic reactions. The development of sophisticated palladium catalyst systems for the transannular C–H functionalization of azabicyclo[3.1.0]hexane highlights the importance of catalysis in modifying this core structure. nih.gov Such late-stage functionalization allows for the rapid diversification of the scaffold, which is a crucial step toward developing derivatives that could serve as chiral ligands for asymmetric catalysis. The rigidity of the bicyclic frame is a desirable feature for a ligand backbone, as it can create a well-defined chiral pocket around a metal center, potentially inducing high stereoselectivity in catalytic transformations.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for generating (5S)-1-azabicyclo[3.1.0]hexane intermediates, and how can experimental conditions be optimized for ring-expansion reactions?

  • Methodological Answer : The compound is synthesized via ring expansions of 2-substituted pyrrolidines. Key steps include the use of sodium ethoxide in ethanol to stabilize intermediates (e.g., aziridinic esters) and control stereochemistry during functionalization . Experimental optimization involves monitoring reaction kinetics under basic conditions (pH 10–12) and using NMR to track intermediate stability .

Q. How can researchers confirm the stereochemical configuration of this compound derivatives?

  • Methodological Answer : 2D-NOESY spectroscopy is critical for spatial analysis. For example, correlations between aromatic protons (e.g., thiophene) and bicyclo ring protons resolve epoxide configurations . X-ray crystallography is recommended for absolute stereochemical determination, especially when synthesizing enantiomerically pure derivatives .

Q. What are the stability considerations for this compound under basic or hydrolytic conditions?

  • Methodological Answer : The bicyclo system is stable in sodium ethoxide/ethanol but hydrolyzes under acidic conditions. Stability assays should include pH-dependent degradation studies (e.g., HPLC monitoring over 24 hours) and thermal analysis (TGA/DSC) to identify decomposition thresholds .

Q. How is the 1-azabicyclo[3.1.0]hexane ring biosynthesized in natural product pathways?

  • Methodological Answer : Biosynthesis involves aziridine ring formation via sugar aminotransferase-like enzymes (e.g., Fic25). Researchers can use isotopic labeling (¹³C/¹⁵N) and gene knockout studies in Streptomyces strains to trace aziridine cyclization steps .

Advanced Research Questions

Q. How does stereochemistry at the aziridine moiety of this compound influence biological activity in antibiotic analogs?

  • Methodological Answer : Stereochemical variations (e.g., C6 configuration) alter interactions with DNA or enzymes. Comparative studies using enantiomeric pairs (e.g., ficellomycin vs. vazabitide A) and molecular docking simulations reveal binding affinity differences. Cytotoxicity assays (e.g., EC₅₀ in PC3 cells) validate structure-activity relationships .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound-containing compounds?

  • Methodological Answer : Discrepancies arise from impurities in stereoisomeric mixtures. Strategies include:

  • Purification via chiral HPLC or recrystallization.
  • Standardized bioassays (e.g., agar diffusion for antimicrobial activity ).
  • Meta-analysis of cytotoxicity data with controls for bicyclo subunit retention/removal .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer : Density Functional Theory (DFT) predicts transition states for aziridine ring-opening. Molecular dynamics simulations model interactions with target enzymes (e.g., β-lactamases). Validate predictions using kinetic assays (e.g., IC₅₀ determination) and X-ray co-crystallography .

Q. What are the challenges in scaling up enantioselective syntheses of this compound derivatives?

  • Methodological Answer : Key challenges include:

  • Catalyst selection: Chiral auxiliaries (e.g., Evans’ oxazolidinones) vs. asymmetric catalysis (e.g., Rhodium-DuPhos).
  • Solvent optimization: Ethyl acetate/hexane mixtures improve diastereomeric separation .
  • Process analytical technology (PAT) for real-time monitoring of enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.